7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid
Overview
Description
7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid is an organic compound belonging to the indene family. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This compound is characterized by the presence of a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzaldehyde with a suitable diene can lead to the formation of the indene ring system, followed by oxidation to introduce the ketone group and carboxylation to add the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing catalysts to increase yield and selectivity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Types of Reactions:
Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 7-Methyl-3-hydroxy-2,3-dihydro-1h-indene-1-carboxylic acid.
Substitution: Formation of various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows it to form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
Indene: The parent compound of the indene family, lacking the ketone and carboxylic acid groups.
1H-Indene-2-carboxylic acid: Similar structure but without the methyl and ketone groups.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: An ester derivative with similar reactivity.
Uniqueness: 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
7-methyl-3-oxo-1,2-dihydroindene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-2-4-7-9(12)5-8(10(6)7)11(13)14/h2-4,8H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUXLYCNEUZECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)C2=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302510 | |
Record name | 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-31-9 | |
Record name | NSC151705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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